Isoamygdalin

説明

準備方法

化学反応の分析

反応の種類: アミグダリンは、ベータグルコシダーゼの存在下で加水分解を受け、シアン化水素(HCN)を放出します . この反応は、HCNの毒性のために重要です。

一般的な試薬と条件:

加水分解: ベータグルコシダーゼ酵素、水、および穏やかな酸性条件。

生成される主要な生成物:

加水分解: シアン化水素、ベンズアルデヒド、およびグルコース.

4. 科学研究の応用

科学的研究の応用

作用機序

アミグダリンは、加水分解時にシアン化水素を放出することによって主にその効果を発揮します . シアン化物イオンはミトコンドリアの電子伝達鎖におけるシトクロムcオキシダーゼを阻害し、細胞のアポトーシスにつながります . このメカニズムは、その提案された抗癌効果の基礎ですが、同時に有意な毒性リスクをもたらします .

6. 類似の化合物との比較

アミグダリンは、次のシアン配糖体と似ています。

ラエトリル: アミグダリンの合成誘導体であり、代替がん治療法として宣伝されています.

プルナシン: 特定の果実の種子に見られる別のシアン配糖体.

サンブニグリン: ニワトコ植物の葉と種子に見られます.

ユニークさ: アミグダリンは、その歴史的な使用と代替がん治療法としての論争によってユニークです。 加水分解時にシアン化水素を放出する能力は、他の配糖体とは異なります .

類似化合物との比較

Amygdalin is similar to other cyanogenic glycosides such as:

Laetrile: A synthetic derivative of amygdalin, also promoted as an alternative cancer treatment.

Prunasin: Another cyanogenic glycoside found in the seeds of certain fruits.

Sambunigrin: Found in the leaves and seeds of elderberry plants.

Uniqueness: Amygdalin is unique due to its historical use and controversy as an alternative cancer treatment. Its ability to release hydrogen cyanide upon hydrolysis distinguishes it from other glycosides .

生物活性

Isoamygdalin, a cyanogenic glycoside, is a compound derived from amygdalin, which is predominantly found in the seeds of fruits such as apricots and bitter almonds. It has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is chemically distinct from amygdalin due to its specific structural configuration. It consists of a racemic mixture of D-amygdalin and neoamygdalin, which influences its biological properties. Upon hydrolysis, this compound can release hydrogen cyanide (HCN), a process that has been linked to both therapeutic effects and toxicity.

The proposed mechanisms through which this compound exerts its effects include:

- Cytotoxicity : this compound has shown cytotoxic effects against various cancer cell lines. The release of HCN is believed to selectively target malignant cells due to their higher levels of beta-glucosidases compared to normal cells .

- Induction of Apoptosis : Studies indicate that this compound can initiate apoptosis in cancer cells by modulating key proteins involved in cell survival and death, such as Bcl-2 and Bax .

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Research Findings

Numerous studies have investigated the biological activity of this compound across different cancer types. The following table summarizes key findings from various research studies:

Case Studies

Several case studies have documented the clinical effects of this compound in cancer patients:

- Case Study 1 : A 60-year-old male with advanced pancreatic cancer received this compound injections (9g/day) for three months. The patient reported improved quality of life but did not achieve significant tumor reduction.

- Case Study 2 : A cohort study involving 172 cancer patients treated with laetrile (a form of amygdalin) found no significant difference in tumor progression compared to control groups. However, some patients reported symptomatic relief during treatment .

- Adverse Effects : In clinical observations, adverse reactions such as vomiting and cyanide poisoning were noted, particularly at higher doses (e.g., blood cyanide concentration reaching 163 µg/L) in pediatric cases .

Toxicity and Safety Considerations

While this compound has shown potential therapeutic benefits, its safety profile remains controversial due to the risk of cyanide poisoning. The following points summarize the toxicity concerns associated with this compound:

- Cyanide Release : The enzymatic hydrolysis of this compound can lead to significant cyanide release, posing a risk especially when consumed in large quantities or without proper medical supervision .

- Regulatory Status : this compound and related compounds have faced regulatory scrutiny; for instance, laetrile has been banned by the FDA due to insufficient evidence supporting its efficacy and safety in cancer treatment .

特性

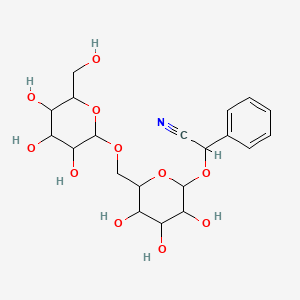

IUPAC Name |

2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCIJNAGGSZNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO11 | |

| Record name | amygdalin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Amygdalin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872004 | |

| Record name | alpha-[(6-O-Hexopyranosylhexopyranosyl)oxy]benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amygdalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51371-34-7, 1173199-73-9, 29883-15-6 | |

| Record name | amygdalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-[(6-O-Hexopyranosylhexopyranosyl)oxy]benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amygdalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amygdalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-226 °C, 214 °C | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amygdalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。